2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzofuro[3,2-d]pyrimidin-2-yl group, for example, is a fused ring system that could contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like the acetamide could influence its solubility .Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound shares structural similarities with various pyrimidine derivatives, which have been explored for their unique chemical properties and potential applications in medicinal chemistry. For instance, studies have focused on the synthesis and crystal structure analysis of related compounds, revealing insights into their molecular configurations and interactions. The crystal structures of certain 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been characterized, showing a folded conformation that influences their chemical behavior and potential reactivity (S. Subasri et al., 2017; S. Subasri et al., 2016). These studies provide a foundational understanding of how similar compounds might interact at the molecular level, which is crucial for their application in drug design and development.
Antimicrobial and Anticancer Potential
Research has also explored the antimicrobial and anticancer potential of pyrimidine derivatives. For example, compounds synthesized from pyrimidine have shown significant insecticidal and antibacterial activities, indicating their potential as bioactive agents (P. P. Deohate & Kalpana A. Palaspagar, 2020). Moreover, the development of thieno[2,3-d]pyrimidine antifolates as inhibitors for key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) highlights their promise in cancer therapy (A. Gangjee et al., 2008). These enzymes are critical for DNA synthesis and cell division, making their inhibitors valuable in the fight against cancer.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-15-11-12-17(13-16(15)2)26-21(29)14-32-25-27-22-19-9-5-6-10-20(19)31-23(22)24(30)28(25)18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCXKNZICJPFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
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